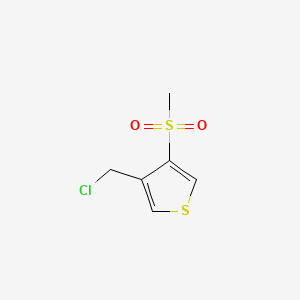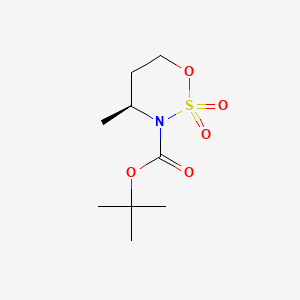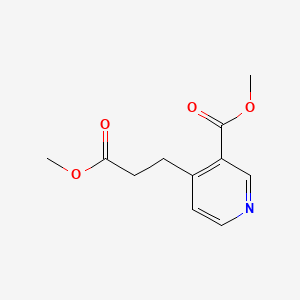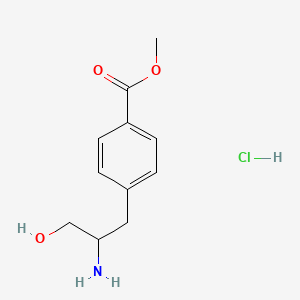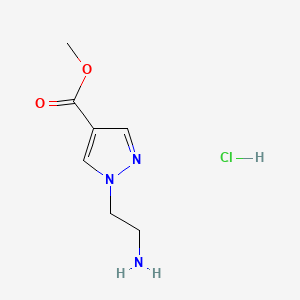
methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . The “1-(2-aminoethyl)” part suggests an ethyl chain with an amino group attached to the pyrazole ring. The “methyl … carboxylate” part indicates a carboxylic acid ester functional group, which is attached to the pyrazole ring. The “hydrochloride” part means that this compound is a hydrochloride salt, which could affect its solubility and stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the aminoethyl group, and the methyl carboxylate ester. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group could participate in acid-base reactions, the ester could undergo hydrolysis or transesterification, and the pyrazole ring could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydrochloride salt could enhance its water solubility .科学研究应用
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research, including biochemistry, physiology, pharmacology, and toxicology. In biochemistry, this compound has been used to study the structure and function of enzymes and proteins. In physiology, this compound has been used to study the regulation of cell signaling pathways, as well as the effects of hormones on the body. In pharmacology, this compound has been used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. In toxicology, this compound has been used to study the effects of toxic substances on the body.
作用机制
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride works by binding to specific receptors in the body, which triggers a cascade of biochemical and physiological responses. The mechanism of action of this compound is not fully understood, but it is believed to act by modulating the activity of various enzymes and proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In biochemistry, this compound has been found to modulate the activity of various enzymes and proteins, as well as to affect the structure and function of proteins. In physiology, this compound has been found to affect the regulation of cell signaling pathways, as well as the effects of hormones on the body.
实验室实验的优点和局限性
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is water-soluble, making it easy to use in a variety of experiments. Additionally, this compound has a wide range of applications in scientific research, making it a versatile compound for use in the laboratory. However, this compound has some limitations, including the fact that it can be toxic at high concentrations and that it can interfere with the activity of certain enzymes and proteins.
未来方向
There are a number of potential future directions for the use of methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride in scientific research. One potential direction is to further explore the mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Additionally, this compound could be used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. Finally, this compound could be used to study the effects of toxic substances on the body, as well as to study the mechanisms of toxicity.
合成方法
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride is synthesized through a series of reactions involving the reaction of 2-aminoethyl pyrazole-4-carboxylic acid with methyl iodide and hydrochloric acid. This reaction produces a colorless crystalline solid that is soluble in water. The synthesis of this compound is relatively straightforward and can be accomplished in a short amount of time.
安全和危害
属性
IUPAC Name |
methyl 1-(2-aminoethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6-4-9-10(5-6)3-2-8;/h4-5H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPPBVNMRHJRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)
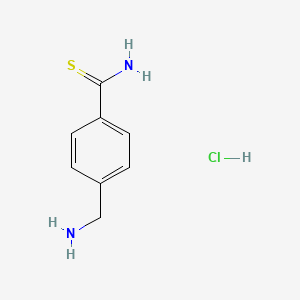

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)

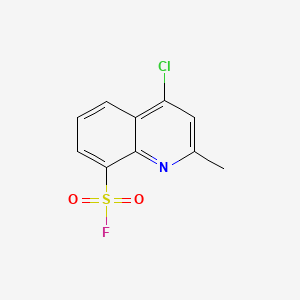
![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
